molecular formula C7H8N4O B1378436 1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide CAS No. 1394041-54-3

1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B1378436
CAS No.: 1394041-54-3
M. Wt: 164.16 g/mol
InChI Key: SWSWARKJPJOEGV-UHFFFAOYSA-N
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Description

1-(2-Cyanoethyl)-1H-pyrazole-4-carboxamide is a chemical compound with a unique structure that includes a pyrazole ring substituted with a cyanoethyl group and a carboxamide group

Scientific Research Applications

1-(2-Cyanoethyl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

It’s known that this compound is used as a novel electrolyte additive .

Mode of Action

The compound interacts with its targets by binding to them. Theoretical calculations reveal that the binding energy of 1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide and PF5/HF is much higher than that of the solvents in the electrolyte . This interaction leads to changes in the electrolyte’s stability and performance.

Biochemical Pathways

It’s known that the compound can reduce the decomposition of the electrolyte and restrain the dissolution of transition metals in the electrolyte at high temperature .

Pharmacokinetics

It’s known that the compound can improve the electrochemical performance of lifepo4 batteries at high temperature .

Result of Action

The molecular and cellular effects of this compound’s action include the modification of the protective film on the surface of the cathode material and the promotion of the formation of more regular and thinner CEI films . These effects significantly improve the high-temperature performance of lithium-ion batteries .

Action Environment

Environmental factors, particularly temperature, significantly influence the action, efficacy, and stability of this compound. The compound has been proposed to improve the electrochemical performance of LiFePO4 batteries at high temperature . The capacity retention of the battery with 1 wt% of the compound is 76.7%, while that of the battery without the additive is 38.1% after 200 cycles at 60 °C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide typically involves the reaction of pyrazole derivatives with cyanoethylating agents. One common method includes the use of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite as a reagent . The reaction conditions often require a base such as N-ethyl-N,N-diisopropylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated solid-phase methods. These methods allow for the efficient production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyanoethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions, where the cyanoethyl group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Comparison with Similar Compounds

    1-(2-Cyanoethyl)pyrrole: Similar in structure but with a pyrrole ring instead of a pyrazole ring.

    2-Cyanoethyl N,N-diisopropylchlorophosphoramidite: Used in similar synthetic applications but with different functional groups.

Properties

IUPAC Name

1-(2-cyanoethyl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c8-2-1-3-11-5-6(4-10-11)7(9)12/h4-5H,1,3H2,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSWARKJPJOEGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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